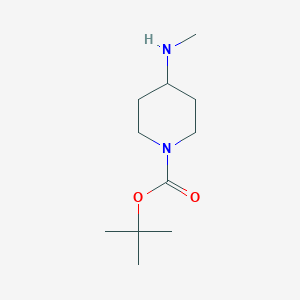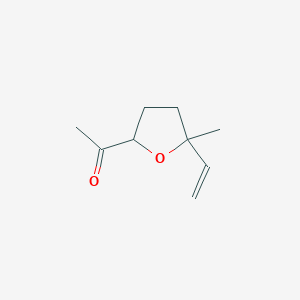
1-(5-Ethenyl-5-methyloxolan-2-yl)ethanone
Übersicht
Beschreibung
1-(5-Ethenyl-5-methyloxolan-2-yl)ethanone is a chemical compound that belongs to the family of ketones. It is also known as 2-oxo-5-(2-propenyl)-5-methyltetrahydrofuran. The compound has gained significant attention in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of key intermediates for other compounds, such as Etoricoxib. This process involves steps like Friedel-Crafts acylation, Oxidation, and Claisen condensation, highlighting its importance in complex chemical syntheses (Pan Hai-ya, 2012).
Heme Oxygenase Inhibitors
- In the study of heme oxygenases, a class of enzymes, this compound has been instrumental. Its derivatives have been used to bind to the distal pocket of human HO-1, affecting the enzyme's activity. This suggests its potential in therapeutic applications where modulation of heme oxygenase activity is relevant (Mona N. Rahman et al., 2008).
Biologically Active Compounds Synthesis
- It has been used in synthesizing biologically active compounds, particularly geranylated acetophenones. These compounds have shown promise in biological research, particularly in relation to natural products derived from plants like Melicope semecarpifolia (L. Xia et al., 2010).
Pharmaceutical Research
- The compound has found use in pharmaceutical research, particularly in the synthesis of various heterocyclic compounds. These synthesized compounds have been tested for their antimicrobial activities, indicating the compound's role in developing new pharmaceuticals (Atul K. Wanjari, 2020).
Chemical Structure and Reactivity Studies
- Studies have been conducted on the vibrational and electronic properties of derivatives of this compound. Such research is crucial for understanding the chemical behavior and reactivity of these compounds, which has implications in various scientific fields, including materials science (ChNageswara Rao et al., 2018).
Eigenschaften
IUPAC Name |
1-(5-ethenyl-5-methyloxolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-9(3)6-5-8(11-9)7(2)10/h4,8H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFSXARBCWGXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(O1)(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethenyl-5-methyloxolan-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



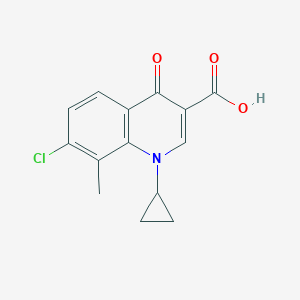
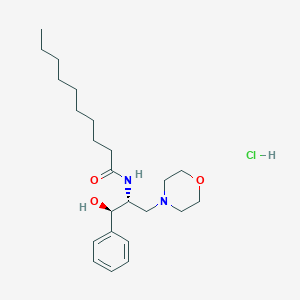
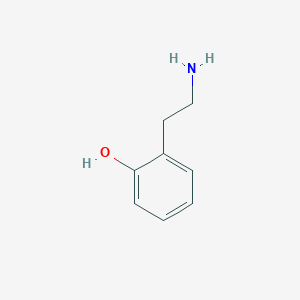
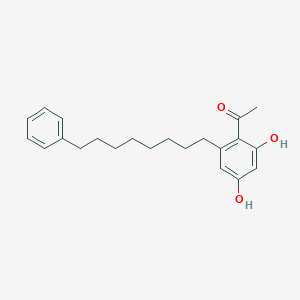
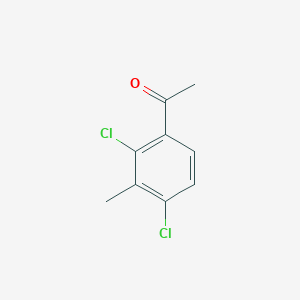
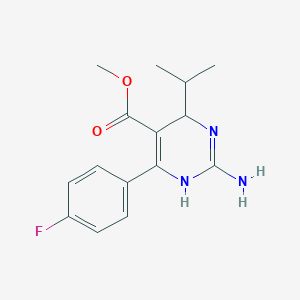
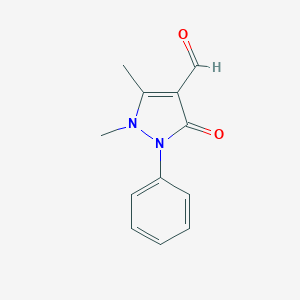
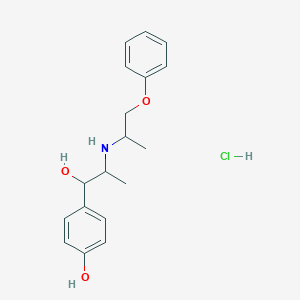



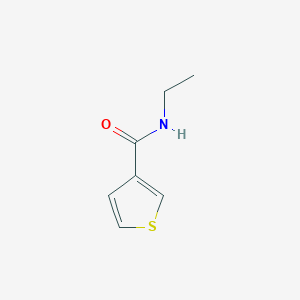
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
